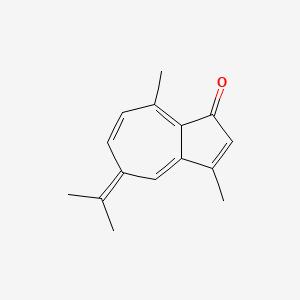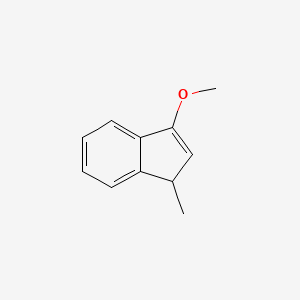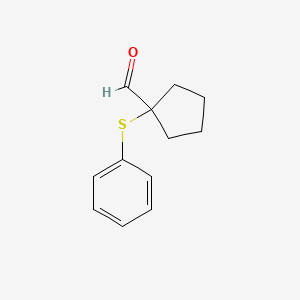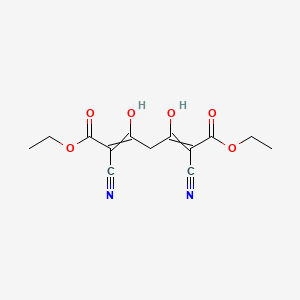
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with cyanoacetic acid under basic conditions, followed by a series of condensation and hydrolysis reactions to introduce the cyano and hydroxy groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is effective for reducing cyano groups.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can react with the ester groups under basic conditions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols or ethers.
科学的研究の応用
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
作用機序
The mechanism of action of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds with biological macromolecules, while the hydroxy groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate: Similar in having hydroxy and ester groups but differs in the presence of iodine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Shares the cyano groups but has a quinone structure instead of an ester.
Uniqueness
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is unique due to its combination of cyano, hydroxy, and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic and applied chemistry.
特性
CAS番号 |
116161-63-8 |
|---|---|
分子式 |
C13H14N2O6 |
分子量 |
294.26 g/mol |
IUPAC名 |
diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate |
InChI |
InChI=1S/C13H14N2O6/c1-3-20-12(18)8(6-14)10(16)5-11(17)9(7-15)13(19)21-4-2/h16-17H,3-5H2,1-2H3 |
InChIキー |
PDCPNXWCQFQAGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(CC(=C(C#N)C(=O)OCC)O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)

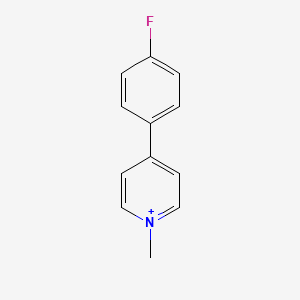
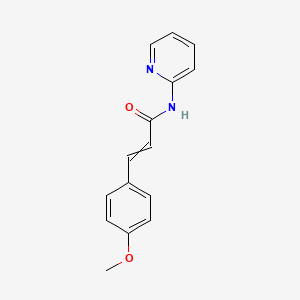
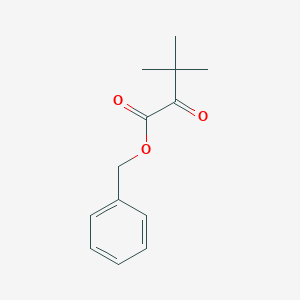
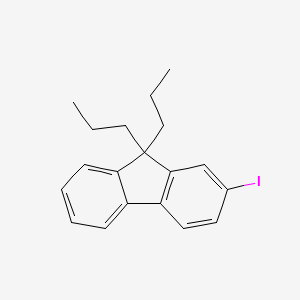
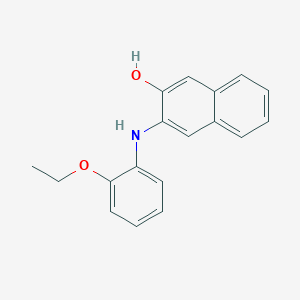
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

